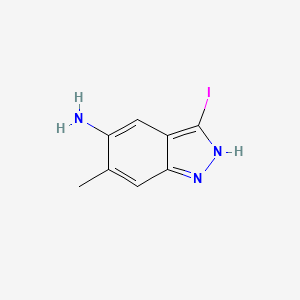

3-Iodo-6-methyl-1H-indazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

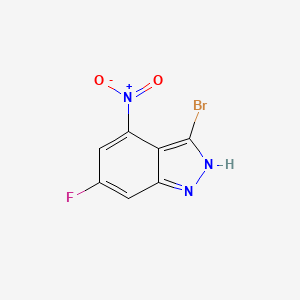

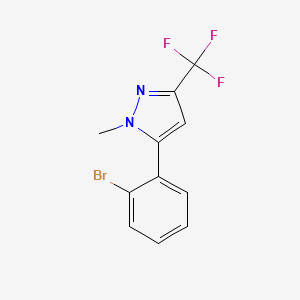

“3-Iodo-6-methyl-1H-indazol-5-amine” is a chemical compound with the molecular formula C8H8IN3. It has an average mass of 273.074 Da and a monoisotopic mass of 272.976288 Da .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “3-Iodo-6-methyl-1H-indazol-5-amine” belongs, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-indazol-5-amine” consists of a 1H-indazole ring, which is a type of heterocycle, substituted with an iodine atom at the 3-position, a methyl group at the 6-position, and an amine group at the 5-position .Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-6-methyl-1H-indazol-5-amine” are not mentioned in the search results, indazoles in general can undergo a variety of reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodo-6-methyl-1H-indazol-5-amine” include its molecular formula (C8H8IN3), average mass (273.074 Da), and monoisotopic mass (272.976288 Da) .Aplicaciones Científicas De Investigación

Antitumor Activity in Cancer Research

Scientific Field:

Oncology and cancer research

3-Iodo-6-methyl-1H-indazol-5-amine

exhibits antitumor activity. It was designed and synthesized as part of a molecular hybridization strategy . The compound was evaluated for inhibitory effects against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . The methyl thiazolyl tetrazolium (MTT) colorimetric assay was used to assess its efficacy.

Experimental Procedures:

Results:

The compound demonstrated significant antitumor activity, inhibiting cell growth in various cancer cell lines. Quantitative data showed dose-dependent effects, with IC50 values indicating potency .

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Scientific Field:

Immunology and immunotherapy

3-Iodo-6-methyl-1H-indazol-5-amine

was initially designed as an IDO1 inhibitor. IDO1 plays a crucial role in immune regulation and tumor immune escape. The compound’s structural features align with other IDO1 inhibitors currently in clinical trials .

Experimental Procedures:

Results:

The compound shows promise as an IDO1 inhibitor, potentially enhancing antitumor immune responses .

Synthetic Methodology

Scientific Field:

Organic synthesis and methodology

3-Iodo-6-methyl-1H-indazol-5-amine

contributes to synthetic approaches for indazole derivatives. Researchers have explored transition metal-catalyzed reactions and reductive cyclization methods to access indazoles .

Experimental Procedures:

Results:

The compound serves as a valuable building block for indazole synthesis, enabling efficient access to this heterocyclic scaffold .

Direcciones Futuras

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

Propiedades

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-methyl-1H-indazol-5-amine | |

CAS RN |

1000343-40-7 |

Source

|

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)